2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl-acetamide bridge and a 4-cyanophenyl substituent. Its structural complexity arises from the pyrazolo-pyrazine core, which is substituted with a 2-butoxyphenyl group at the 2-position and an acetamide-linked 4-cyanophenyl moiety at the 4-sulfanyl position. Its synthesis likely involves condensation of pyrazolo-pyrazine intermediates with α-chloroacetamide derivatives, a method analogous to those described for related compounds .
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-2-3-14-32-23-7-5-4-6-20(23)21-15-22-25(27-12-13-30(22)29-21)33-17-24(31)28-19-10-8-18(16-26)9-11-19/h4-13,15H,2-3,14,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWITQGMVNFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.6 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to a phenylacetamide group via a sulfanyl (-S-) bridge. This unique arrangement may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O2S |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 1040653-23-3 |
Biological Activities
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : The pyrazolo[1,5-a]pyrazine moiety is known for its potential as a kinase inhibitor, which may be relevant in cancer therapy. Studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
- Antimicrobial Properties : The sulfanyl group has been associated with antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity. Kinase inhibitors are particularly relevant in treating diseases such as cancer and inflammatory disorders .
The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Kinase Inhibition : Given the structural similarities to known kinase inhibitors, this compound may interfere with cellular signaling pathways critical for cancer cell survival .
- Antimicrobial Mechanism : The presence of the sulfanyl group may disrupt microbial cell wall synthesis or function, leading to cell death .
- Receptor Interaction : Potential binding to adenosine receptors could influence various physiological processes, including inflammation and cell proliferation .
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds structurally related to This compound :
- A study on related pyrazolo compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
- Another investigation highlighted the antimicrobial efficacy of similar sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating resistant bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Pyrazolo-pyrimidines: For example, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () features a pyrazolo-pyrimidine core but lacks the sulfanyl-acetamide bridge.
- Triazolo-pyrimidines : Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity. The substitution of a triazole ring for pyrazine in the target compound could alter binding affinity to biological targets, such as enzymes involved in plant growth regulation .
- Acetamide Derivatives: N-(4-methoxyphenyl)acetamide () and N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () highlight the importance of the acetamide moiety in antimicrobial activity. The 4-cyanophenyl group in the target compound may confer stronger electron-withdrawing effects compared to methoxy or quinazolinyl groups, influencing receptor interactions .
Data Tables
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
